Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoaniline with methyl chloroformate in the presence of a base, followed by chlorination and subsequent cyclization to form the benzimidazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
- 2-Mercapto-1-methylimidazole
- 6-Chloro-2-mercapto-1H-benzo[d]imidazole
Uniqueness
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both a chloro and a mercapto group, which confer distinct chemical reactivity and biological activity. Its carboxylate group also enhances its solubility and potential for further chemical modifications.
Biological Activity
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate (referred to as MCB) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MCB has the following chemical properties:
- Molecular Formula : C10H9ClN2O2S
- Molecular Weight : 256.71 g/mol
- CAS Number : 1446718-18-8
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a chloro substituent, a mercapto group, and a carboxylate ester contributes to its unique reactivity and potential therapeutic applications .
Antimicrobial Activity
Research indicates that MCB exhibits notable antimicrobial properties. A study on benzimidazole derivatives highlighted that compounds with similar structures showed significant activity against various Gram-positive and Gram-negative bacteria. MCB’s mercapto group is thought to enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens .
Antioxidant Properties
Antioxidant activity is another area where MCB shows promise. Compounds containing thiol groups are often associated with antioxidant effects due to their ability to scavenge free radicals. This property may contribute to protective effects against oxidative stress-related diseases .
Anticancer Potential
The benzimidazole scaffold, including MCB, has been extensively studied for anticancer properties. Research has indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies focusing on MCB may reveal its potential as an anticancer agent in future investigations .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of MCB compared to structurally related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C10H9ClN2O2S | Chloro and mercapto groups | Antimicrobial, Antioxidant, Anticancer |
Methyl 6-chloro-1-methylbenzimidazole | C10H8ClN3 | Lacks thiol group | Antimicrobial |
Methyl benzothiazole | C7H6N2S | Benzothiazole structure | Antimicrobial |
This comparison illustrates that while MCB shares some biological activities with other compounds, its unique combination of functional groups may confer distinct advantages in therapeutic applications .
Case Studies and Research Findings
Recent literature has documented various studies on the biological activity of benzimidazole derivatives, including MCB:
- Antimicrobial Efficacy : A study demonstrated that MCB showed potent activity against Staphylococcus aureus and Escherichia coli, outperforming several reference antibiotics in specific assays .
- Antioxidant Activity Assessment : In vitro assays indicated that MCB effectively scavenged DPPH radicals, suggesting strong antioxidant potential that could be leveraged in formulations aimed at reducing oxidative stress .
- Anticancer Studies : Preliminary investigations into the cytotoxic effects of MCB on cancer cell lines revealed significant inhibition of cell growth, warranting further exploration into its mechanisms of action and potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C10H9ClN2O2S |
---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 6-chloro-1-methyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-8-4-6(11)5(9(14)15-2)3-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16) |
InChI Key |
QUGHNOKDYHLEHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)Cl)C(=O)OC)NC1=S |
Origin of Product |
United States |
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